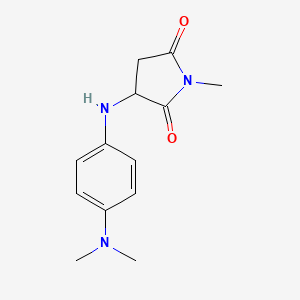

3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-7,11,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDRYMLYHMJQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)aniline, which is then subjected to a coupling reaction with a suitable pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Industrial methods also focus on minimizing waste and optimizing the use of raw materials through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Alkylated products with new functional groups attached to the nitrogen atom.

Scientific Research Applications

3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine-2,5-dione core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Key Observations:

- Position 3 Substituents: The dimethylamino group in the target provides stronger electron-donating effects than methoxy or thioether groups, which may improve binding to polar biological targets. Halogenated analogs (e.g., dichlorophenyl in ) increase lipophilicity but may reduce solubility.

- Core Modifications : While most analogs retain the pyrrolidine-2,5-dione core, fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) uses a pyrrole-2,5-dione core, which lacks the ring nitrogen, altering electronic properties and agrochemical applications.

Physicochemical and ADME Properties

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to methoxy or halogenated analogs.

Biological Activity

3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione, also known as a dimethylamino derivative of pyrrolidine, is an organic compound that exhibits a range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure:

- IUPAC Name: 3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione

- Molecular Formula: C13H17N3O2

- CAS Number: 1009234-80-3

The compound features a dimethylamino group attached to a phenyl ring and is connected to a pyrrolidine-2,5-dione core. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of 4-(dimethylamino)aniline.

- Coupling with a suitable pyrrolidine-2,5-dione derivative.

- Reaction conditions often require catalysts (e.g., palladium or copper) and solvents like DMF or toluene at temperatures between 80-120°C.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to this compound. For instance, derivatives with similar structures have shown significant effects against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 5e | A-549 | 0.95 | |

| MCF-7 | 0.80 | ||

| Panc-1 | 1.00 | ||

| Doxorubicin | A-549 | 1.20 | |

| MCF-7 | 0.90 | ||

| Panc-1 | 1.40 |

These findings indicate that the compound may be more potent than established chemotherapeutics like doxorubicin in certain contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyrrolidine core engages in π-π stacking with aromatic residues in target proteins. This dual interaction mechanism enhances its potential as a therapeutic agent.

Case Studies

Cytotoxicity and Genotoxicity:

A study investigating the cytotoxic effects of related compounds on human lymphocytes demonstrated that derivatives can induce significant cytotoxic and genotoxic effects. The results indicated:

- Decreased mitotic index (MI) and nuclear division index (NDI).

- Increased chromosomal aberrations (CA) and micronucleus (MN) formation in treated cultures.

This suggests potential risks associated with the use of these compounds in therapeutic settings, underscoring the need for further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((4-(dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Claisen–Schmidt condensation or Rh(III)-catalyzed cyclization, to assemble the pyrrolidine-2,5-dione core. Key intermediates are monitored using thin-layer chromatography (TLC) with solvent systems like n-hexanes/EtOAc (1:1 to 1:3) . Final purification employs column chromatography, and structural confirmation requires NMR (400 MHz, acetone-d) to verify proton environments, IR spectroscopy for functional groups (e.g., C=O at ~1665 cm), and mass spectrometry (EI-MS) to confirm molecular weight . X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemical ambiguities .

Q. How is the compound characterized spectroscopically, and what solvent systems are optimal for NMR analysis?

- Methodological Answer : NMR in deuterated solvents (e.g., DMSO-d or acetone-d) resolves aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ 2.1–3.0 ppm). IR confirms the pyrrolidine-2,5-dione moiety via C=O stretches (~1665 cm) and NH stretches (~3054 cm) . For complex splitting patterns, COSY or HSQC experiments are recommended. Solvent selection avoids signal overlap; for example, acetone-d enhances resolution of NH and aromatic protons .

Advanced Research Questions

Q. How can reaction yields for Rh(III)-catalyzed syntheses of this compound be optimized, and what factors influence regioselectivity?

- Methodological Answer : Yield optimization (e.g., from 40% to >70%) requires fine-tuning catalyst loading (e.g., 5–10 mol% Rh(III)), temperature (80–110°C), and solvent polarity (e.g., DMF or toluene) . Regioselectivity is influenced by steric and electronic effects of substituents on the aryl ring. Computational modeling (DFT) predicts transition-state energies to guide substituent placement. LC-MS monitors intermediate stability, and microwave-assisted synthesis may reduce reaction times .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV2 cells?

- Methodological Answer : The dimethylaminophenyl group enhances nitric oxide (NO) inhibition by interacting with the iNOS active site, as shown in molecular docking studies . In vitro assays (e.g., ELISA for TNF-α/IL-6) validate dose-dependent suppression of pro-inflammatory cytokines (IC ~10–50 μM). Confocal microscopy tracks NF-κB nuclear translocation, while Western blotting confirms downregulation of phosphorylated IκBα . Contradictory data in primary vs. immortalized cells may arise from differential TLR4 expression, necessitating siRNA knockdown controls .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the pyrrolidine ring and aryl substituents . Data refinement (R factor <0.05) using SHELXL confirms hydrogen bonding (e.g., N–H···O) critical for stability. For amorphous derivatives, powder XRD paired with solid-state NMR (ssNMR) provides complementary structural insights .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using a reference inhibitor (e.g., staurosporine for kinases) and validate via isothermal titration calorimetry (ITC) to measure binding affinity. For cell-based assays, ensure consistent LPS batches and monitor endotoxin levels. Dose-response curves (3–6 replicates) and Hill slope analysis distinguish allosteric vs. competitive inhibition .

Methodological Design & Data Analysis

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), aqueous solubility, and CYP450 metabolism. Molecular dynamics (MD) simulations (e.g., GROMACS) model blood-brain barrier permeability, guided by the compound’s polar surface area (<80 Ų). Docking studies (AutoDock Vina) against P-glycoprotein predict efflux susceptibility. Validate predictions with in vitro Caco-2 permeability assays .

Q. What experimental designs mitigate cytotoxicity while maintaining target engagement in primary cell lines?

- Methodological Answer : Conduct MTT/CCK-8 assays to establish a non-toxic concentration range (e.g., 1–25 μM). Use CRISPR-Cas9 to knockout off-target kinases and confirm specificity via rescue experiments. For in vivo relevance, employ 3D spheroid models or patient-derived cells. Metabolomic profiling (LC-MS/MS) identifies off-target effects, while transcriptomics (RNA-seq) maps pathway enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.